molecular formula C12H20O3 B13199684 Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13199684
M. Wt: 212.28 g/mol
InChI Key: CFMZIOXFLCRZSB-UHFFFAOYSA-N
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Description

Methyl 2,6,6-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Similar in structure but differs in the position of functional groups.

    2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: Another spiro compound with different substituents.

Uniqueness

Methyl 2,6,6-trimethyl-1-oxaspiro[2Its spiro structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-10(2)5-7-12(8-6-10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3

InChI Key

CFMZIOXFLCRZSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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